molecular formula C8H11NO B063725 1,2,8,8A-tetrahydroindolizin-3(5H)-one CAS No. 178671-88-0

1,2,8,8A-tetrahydroindolizin-3(5H)-one

Cat. No. B063725
M. Wt: 137.18 g/mol
InChI Key: VNVQIGJEZFTOBP-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, etc.


Scientific Research Applications

  • Synthesis and Derivative Formation:

    • Huang et al. (2019) reported the synthesis of 1,2,3-triazole and 1H-1,2,3-benzotriazole-substituted 6,7-dihydroindolizin-8(5H)-one derivatives, which were synthesized using Selectfluor. The study focused on the structural characterization of these derivatives (Huang et al., 2019).
  • Cytotoxicity and Potential in Cancer Research:

    • Kimball et al. (2007) constructed a library of 6,7-diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-one compounds and tested their cytotoxic properties against the HCT-116 colon cancer cell line. They identified a compound with significant cytotoxicity, suggesting potential for cancer treatment (Kimball et al., 2007).
  • Catalytic and Photolytic Reactions:

    • Wang and Alper (1995) explored the catalytic and photolytic reactions of 5,6,7,8-tetrahydroindolizines with oxygen, producing 8a-hydroxy-6,7,8,8a-tetrahydro-3(5H)indolizinones. This study contributes to the understanding of the chemical behavior of these compounds under different conditions (Wang & Alper, 1995).
  • Natural Product Synthesis and Biological Relevance:

    • Cusumano et al. (2017) discussed the preparation of 2-hydroxy-5,6,7,7a-tetrahydro-3H-pyrrolizin-3-ones and 2-hydroxy-6,7,8,8a-tetrahydroindolizin-3(5H)-ones from α-oxoesters and cyclic imines. Their work demonstrates the synthesis of natural products and biologically relevant scaffolds, highlighting the versatility of these compounds (Cusumano et al., 2017).
  • Potential in Drug Development:

    • Kimball et al. (2008) prepared a library of heteroaromatic 6,7-diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-one analogs and evaluated their cytotoxicity against the HCT-116 colon cancer cell line. This research provides insights into the structure-activity relationships of these compounds, which could be useful in drug development (Kimball et al., 2008).

Safety And Hazards

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Future Directions

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I hope this general approach is helpful, and I apologize for not being able to provide more specific information on “1,2,8,8A-tetrahydroindolizin-3(5H)-one”. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

2,5,8,8a-tetrahydro-1H-indolizin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c10-8-5-4-7-3-1-2-6-9(7)8/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVQIGJEZFTOBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2C1CC=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,8,8A-tetrahydroindolizin-3(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
1,2,8,8A-tetrahydroindolizin-3(5H)-one

Citations

For This Compound
7
Citations
AGH Wee, GJ Fan, HM Bayirinoba - The Journal of Organic …, 2009 - ACS Publications
The Rh 2 (MPPIM) 4 -catalyzed intramolecular C−H insertion reaction of (S)- and (R)-1-benzyl-5-(α-diazoacetoxy)piperidin-2-one and (S)-1-benzyl-4-(α-diazoacetoxy)pyrrolidin-2-one …
Number of citations: 37 pubs.acs.org
LM Pardo, I Tellitu, E Domínguez - Tetrahedron, 2012 - Elsevier
The construction of the title compounds has been achieved from properly substituted linear alkynylamides through the suitable combination of two key cyclization steps. First, an …
Number of citations: 10 www.sciencedirect.com
P Bunrod - 2013 - sure.su.ac.th
Alkaloid is an important class of Natural Products, some of which possess interesting biological activities, such as medicinal, insecticidal and psychological, etc. Mankind has used plant …
Number of citations: 2 www.sure.su.ac.th
KN Hahn - 2012 - ir.vanderbilt.edu
The azabicyclic ring system is a common structural subunit present in numerous alkaloid natural products and serves as an important scaffold in biologically active and pharmaceutically …
Number of citations: 4 ir.vanderbilt.edu
TJ Senter - 2015 - search.proquest.com
Azabicyclic ring skeletons are common structural subunits found in numerous alkaloid natural products. These motifs frequently comprise the core of biologically active and …
Number of citations: 3 search.proquest.com
NVG Moorthy, SV Pansare - Tetrahedron, 2018 - Elsevier
The first synthesis of a recently isolated antiproliferative diarylindolizidine alkaloid, (+)-fistulopsine B, was achieved. The synthesis features the use of an organocatalytic ketone-…
Number of citations: 6 www.sciencedirect.com
Y Yang - 2014 - search.proquest.com
Pd0-CATALYZED FORMAL 1,3-DIAZA-CLAISEN REARRANGEMENT. DESIGN AND DEVELOPMENT OF CATIONIC 1,3-DIAZA-CLAISEN REARRANGEMENT. Page 1 Pd0-…
Number of citations: 4 search.proquest.com

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